molecular formula C10H16ClN5 B563090 2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine CAS No. 1189997-37-2

2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine

Cat. No.: B563090
CAS No.: 1189997-37-2
M. Wt: 250.778
InChI Key: YFGASWJWPJLFPJ-YGYNLGCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine is a synthetic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a deuterium-labeled butyl group, a chloro substituent, and a cyclopropylamino group attached to the triazine ring. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Introduction of the Chloro Group: Chlorination of the triazine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution using cyclopropylamine.

    Incorporation of the Deuterium-Labeled Butyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted triazines with different functional groups.

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of amines.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound to study reaction mechanisms and metabolic pathways.

    Biology: Employed in tracer studies to investigate biological processes and enzyme activities.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into its pathways and effects.

Comparison with Similar Compounds

Similar Compounds

    2-(n-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine: Similar structure but without deuterium labeling.

    2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine: Contains a tert-butyl group instead of an n-butyl group.

    2-(n-Butylamino)-4-chloro-6-methylamino-1,3,5-triazine: Contains a methylamino group instead of a cyclopropylamino group.

Uniqueness

The uniqueness of 2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine lies in its deuterium labeling, which provides enhanced stability and allows for detailed tracking in scientific studies. This feature distinguishes it from other similar compounds and makes it valuable for research applications.

Properties

IUPAC Name

6-chloro-2-N-cyclopropyl-4-N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN5/c1-2-3-6-12-9-14-8(11)15-10(16-9)13-7-4-5-7/h7H,2-6H2,1H3,(H2,12,13,14,15,16)/i1D3,2D2,3D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGASWJWPJLFPJ-YGYNLGCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC(=N1)Cl)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661838
Record name N~2~-(~2~H_9_)Butyl-6-chloro-N~4~-cyclopropyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189997-37-2
Record name N~2~-(~2~H_9_)Butyl-6-chloro-N~4~-cyclopropyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.